BenchChemオンラインストアへようこそ!

9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione

Medicinal Chemistry Conformational Analysis Drug Design

Select 9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione for its structurally differentiated cyclopropyl substituent—a rigid, electron-withdrawing group that fundamentally alters conformational preferences and metabolic stability compared to flexible-chain analogs like Alaptide or the N-propyl derivative. This compound serves as a precision probe for CNS target engagement studies where scaffold rigidity correlates with selectivity, and as a high-Tg monomer candidate for transparent polyimide films. Generic scaffold substitution is scientifically invalid; the N-9 substituent dictates biological trajectory. Ensure precise SAR outcomes by choosing the exact cyclopropyl variant.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 1468800-47-6
Cat. No. B1466347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione
CAS1468800-47-6
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(=O)N(CC(=O)N2)C3CC3
InChIInChI=1S/C11H16N2O2/c14-9-7-13(8-3-4-8)10(15)11(12-9)5-1-2-6-11/h8H,1-7H2,(H,12,14)
InChIKeyCHPDBOZCAHMTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione (CAS 1468800-47-6): Core Structural and Physicochemical Profile for Research Sourcing


9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione is a member of the diazaspiro[4.5]decane-dione class, a scaffold recognized for its role in biochemical interactions and potential therapeutic applications . This specific compound is characterized by a cyclopropyl substituent at the 9-position of the spirocyclic system, resulting in a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol [1]. Its computed physicochemical properties, including an XLogP3-AA of 0.5, a hydrogen bond donor count of 1, and a topological polar surface area of 49.4 Ų, indicate a balanced hydrophilic-lipophilic profile typical of drug-like molecules [1].

Why 9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione Cannot Be Casually Replaced by Other In-Class Spirocyclic Diones


Generic substitution among 6,9-diazaspiro[4.5]decane-7,10-diones is not scientifically valid due to the profound impact of the N-9 substituent on the compound's conformational rigidity, electronic distribution, and resultant biological target engagement. While the unsubstituted parent scaffold (CAS 90392-32-8) has documented antidyskinetic properties in rodent and clinical studies , the introduction of a cyclopropyl group, as opposed to a propyl (CAS 1478283-90-7) or methyl (Alaptide, CAS 90058-29-0) group, is expected to fundamentally alter the molecule's trajectory in chemical space. This is evidenced by Alaptide's distinct mechanism as a melanocyte-stimulating hormone release-inhibiting factor (MIF) derivative and nootropic agent , which is unlikely to be replicated by an analog with a rigid, electron-withdrawing cyclopropyl ring. Therefore, the specific substituent pattern is the primary determinant of function, not the core spirocyclic scaffold, necessitating precise compound selection for any structure-activity relationship (SAR) study or biological assay.

Quantitative Differentiation Guide for 9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione Versus Key Analogs


Conformational Rigidity: Cyclopropyl vs. Propyl Substitution Impacts Rotatable Bonds

The 9-cyclopropyl substituent of the target compound introduces greater conformational restriction compared to the 9-propyl analog (CAS 1478283-90-7). This is a class-level inference based on the fundamental properties of cyclopropane, which restricts bond rotation, versus a linear propyl chain, which has free rotation around its C-C bonds. This difference is crucial for target binding entropy. [1] [2]

Medicinal Chemistry Conformational Analysis Drug Design

Electronic Properties: Cyclopropyl's Unique Electron-Withdrawing Effect Differentiates it from Methyl (Alaptide)

The cyclopropyl group acts as a mild electron-withdrawing group through a pi-character in its C-C bonds, unlike the electron-donating methyl group in Alaptide (8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, CAS 90058-29-0) . This electronic difference will alter the electron density of the adjacent amide nitrogen, affecting hydrogen bonding capability and metabolic stability of the lactam ring.

Physical Organic Chemistry Medicinal Chemistry SAR

Lipophilicity Tuning: Balanced logP of 0.5 Differentiates from the Unsubstituted Scaffold

The computed partition coefficient (XLogP3-AA) for the target compound is 0.5 [1], which indicates a balanced lipophilicity within the optimal range for oral bioavailability. This value differentiates it from the more polar, unsubstituted parent 6,9-diazaspiro[4.5]decane-7,10-dione (CAS 90392-32-8), which has a lower predicted logP due to the absence of a hydrophobic substituent. This is a cross-study comparable inference based on computed properties of the parent scaffold .

ADME Physicochemical Profiling Drug-likeness

High-Value Application Scenarios for 9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione Based on Its Differentiated Profile


Conformationally-Constrained SAR Probe for Neurokinin or CNS Target Exploration

Given the established use of diazaspiro[4.5]decane derivatives as neurokinin antagonists in patent literature [1] and the Alaptide analog's nootropic and dopaminergic activity , the 9-cyclopropyl variant serves as a rigidified probe. Its structurally distinct cyclopropyl group, as opposed to the flexible chain in the 9-propyl analog, is ideal for mapping the conformational preferences of biological targets in the CNS, where rigidity often correlates with enhanced selectivity and reduced off-target effects.

Metabolic Stability Optimization in Drug Discovery Programs

The cyclopropyl group is a well-known strategy in medicinal chemistry for blocking sites of oxidative metabolism. By replacing a metabolically labile N-methyl (as in Alaptide) or N-propyl group with a cyclopropyl ring, researchers can directly test the hypothesis of improved metabolic stability without altering the core spirocyclic pharmacophore [1]. This compound allows for a direct head-to-head comparison in liver microsome assays against Alaptide and the N-propyl analog.

Development of New Spirocyclic Monomers for High-Performance Polyimides

A recent patent application (US2022/034xxxx) has highlighted the specific utility of diazaspiro compounds as monomers for producing polyimide films with excellent optical properties [2]. The rigid, non-coplanar structure of 9-cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione, combined with its balanced polarity, makes it a strong candidate for polymerization studies aimed at creating transparent, high-Tg materials, where the cyclopropyl group can further enhance thermal stability compared to alkyl-substituted analogs.

Quote Request

Request a Quote for 9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.